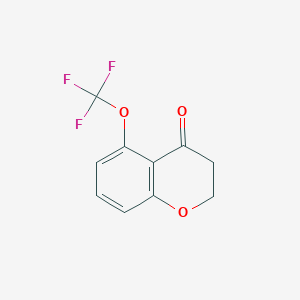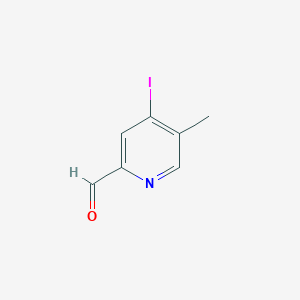
4-Iodo-5-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-5-methylpicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an iodine atom at the 4th position and a methyl group at the 5th position on the pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylpicolinaldehyde typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions. The detailed steps are as follows:
Nitration: 2-chloro-5-methylpyridine is subjected to nitration to introduce a nitro group at the 4th position.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt undergoes iodination to introduce the iodine atom at the 4th position, resulting in 2-chloro-4-iodo-5-methylpyridine.
Formylation: Finally, the aldehyde group is introduced at the 2nd position to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methylpicolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Iodo-5-methylpicolinic acid.
Reduction: 4-Iodo-5-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-5-methylpicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is used in the synthesis of functional materials with specific properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylpicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methylpicolinaldehyde: Lacks the iodine atom at the 4th position.
4-Iodo-2-methylpyridine: Lacks the aldehyde group at the 2nd position.
4-Iodo-5-methylpyridine: Lacks the aldehyde group at the 2nd position.
Uniqueness
4-Iodo-5-methylpicolinaldehyde is unique due to the presence of both the iodine atom and the aldehyde group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6INO |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
4-iodo-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 |
InChI Key |
QQENAHABMWWIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


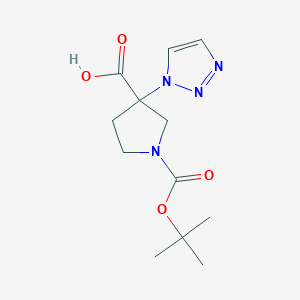
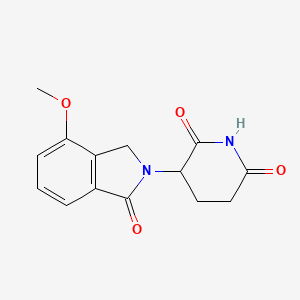
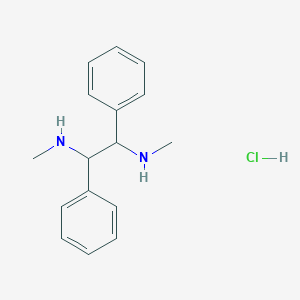
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
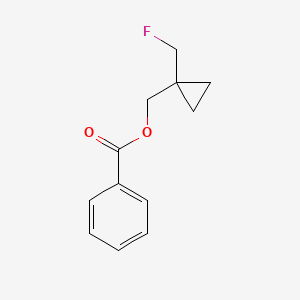
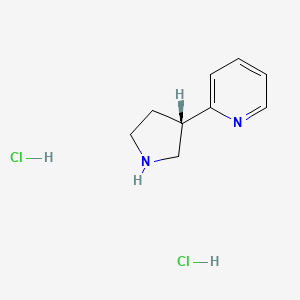
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)



![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)

